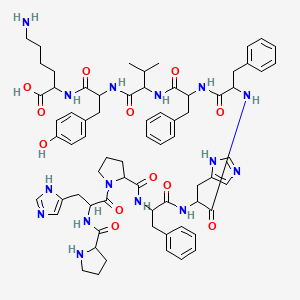

Renin inhibitory peptide

Descripción

Propiedades

Número CAS |

75645-19-1 |

|---|---|

Fórmula molecular |

C69H87N15O12 |

Peso molecular |

1318.5 g/mol |

Nombre IUPAC |

(2S)-6-amino-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-2-[[1-[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C69H87N15O12/c1-42(2)59(67(93)81-54(35-46-25-27-49(85)28-26-46)61(87)76-51(69(95)96)22-12-13-29-70)83-65(91)55(34-45-20-10-5-11-21-45)78-62(88)52(32-43-16-6-3-7-17-43)77-64(90)56(36-47-38-71-40-74-47)79-63(89)53(33-44-18-8-4-9-19-44)80-66(92)58-24-15-31-84(58)68(94)57(37-48-39-72-41-75-48)82-60(86)50-23-14-30-73-50/h3-11,16-21,25-28,38-42,50-59,73,85H,12-15,22-24,29-37,70H2,1-2H3,(H,71,74)(H,72,75)(H,76,87)(H,77,90)(H,78,88)(H,79,89)(H,80,92)(H,81,93)(H,82,86)(H,83,91)(H,95,96)/t50-,51-,52-,53-,54-,55-,56-,57-,58?,59-/m0/s1 |

Clave InChI |

AIRMFERKNRDUKD-QLAANKDXSA-N |

SMILES isomérico |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC7=CNC=N7)NC(=O)[C@@H]8CCCN8 |

SMILES canónico |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC5=CC=CC=C5)NC(=O)C6CCCN6C(=O)C(CC7=CN=CN7)NC(=O)C8CCCN8 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Secuencia |

PHPFHFFVYK |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Pro-His-Pro-Phe-His-Phe-Phe-Val-Tyr-Lys prolyl-histidyl-prolyl-phenylalanyl-histidyl-phenylalanyl-phenylalanyl-valyl-tyrosyl-lysyl renin inhibitory peptide |

Origen del producto |

United States |

Renin and the Renin Angiotensin System: Molecular and Physiological Aspects

Renin Structure and Enzymatic Function

Renin, also known as angiotensinogenase, is an enzyme secreted primarily by the kidneys that plays a pivotal role in regulating blood pressure and fluid balance within the body. proteopedia.orgwikipedia.orginfinitylearn.com

Renin is classified as an aspartic protease and belongs to the peptidase A1 protein family. proteopedia.orgwikipedia.orgsinobiological.comcaymanchem.comahajournals.org Aspartic proteases are endopeptidases that utilize two aspartate residues within their active site to specifically cleave peptide substrates. proteopedia.orgebi.ac.uk This cleavage occurs through an acid-base hydrolysis mechanism. proteopedia.org

The active site of renin is a critical region for its enzymatic function and for the binding of both its natural substrate, angiotensinogen (B3276523), and inhibitory compounds. proteopedia.orginfinitylearn.com

Renin's catalytic activity is attributed to two essential aspartic acid residues, specifically Asp38 and Asp226 in human renin. infinitylearn.combiorxiv.orgresearchgate.net These residues form a catalytic dyad, analogous to other acid proteases like pepsin. biorxiv.orgresearchgate.netnih.govcapes.gov.br In the catalytic mechanism, one aspartic residue (e.g., Asp38) is proposed to protonate the carbonyl oxygen of the scissile bond of the substrate, while the other (e.g., Asp226) deprotonates a catalytic water molecule that bridges the two aspartates. biorxiv.orgresearchgate.net A flexible beta-hairpin structure, known as the "flap" (Thr80 to Gly90), covers and uncovers the active site cleft. proteopedia.orginfinitylearn.comcreative-diagnostics.com

The active site of renin is formed at the junction of its two homologous lobes and contains specific subpockets that accommodate the substrate or inhibitor. infinitylearn.comahajournals.orgresearchgate.net These subpockets include S1, S3, S1', and S2'. researchgate.net The most important structural feature is the hydrophobic pocket within the active site, which is crucial for substrate binding. proteopedia.org The precise and extensive interlinkage between renin and angiotensinogen ensures that the scissile bond precisely enters the active site cleft, explaining the enzyme's proteolytic specificity. frontiersin.org

Renin is characterized by its high specificity, acting as a monospecific aspartic protease. ahajournals.org Its only known natural substrate is angiotensinogen. proteopedia.orgahajournals.orgebi.ac.uknih.gov Renin specifically cleaves the peptide bond between the Leu10 and Val11 residues of angiotensinogen's N-terminal tail, releasing the decapeptide angiotensin I. proteopedia.orgfrontiersin.orgnih.govwikipedia.orgbritannica.comnih.govbritannica.com While renin specifically recognizes the N-terminal tetradecapeptide of angiotensinogen, the main body of the angiotensinogen molecule is also critical for efficient angiotensin I release, influencing the enzyme's affinity. frontiersin.orgnih.govnih.gov Recent studies indicate that angiotensinogen undergoes a conformational shift upon interaction with renin, which not only exposes the cleavage site but also involves widespread changes that facilitate complementary binding, ensuring precise cleavage. frontiersin.org

Renin's Active Site Characteristics

Renin-Angiotensin System (RAS) Cascade

The Renin-Angiotensin System (RAS), also known as the Renin-Angiotensin-Aldosterone System (RAAS), is a crucial hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.orgwikipedia.orgpatsnap.comcvphysiology.comwikipedia.orgclevelandclinic.orgrndsystems.com

The cascade begins with the secretion of renin from the juxtaglomerular cells of the kidneys. proteopedia.orgwikipedia.orgsinobiological.combritannica.compatsnap.comcvphysiology.comwikipedia.orgnih.govvedantu.combiovendor.com Renin release is stimulated by factors such as a decrease in arterial blood pressure, reduced sodium chloride levels in the kidney nephrons (sensed by the macula densa), or sympathetic nervous system activity. proteopedia.orgwikipedia.orgsinobiological.comwikipedia.orgnih.govbritannica.comcvphysiology.comvedantu.combiovendor.com

Once released into the bloodstream, renin acts on angiotensinogen, a plasma protein primarily produced by the liver. proteopedia.orgwikipedia.orginfinitylearn.comsinobiological.comfrontiersin.orgnih.govwikipedia.orgbritannica.comnih.govbritannica.compatsnap.comcvphysiology.comwikipedia.orgclevelandclinic.orgvedantu.combiovendor.comvicorepharma.com Renin cleaves angiotensinogen to produce the decapeptide angiotensin I. proteopedia.orgwikipedia.orginfinitylearn.comsinobiological.comfrontiersin.orgnih.govwikipedia.orgbritannica.comnih.govbritannica.comwikipedia.orgpatsnap.comcvphysiology.comwikipedia.orgclevelandclinic.orgvedantu.combiovendor.comvicorepharma.comnih.gov Angiotensin I is biologically inactive. proteopedia.orgwikipedia.orgnih.govwikipedia.orgclevelandclinic.org

Angiotensin I is then converted to angiotensin II, a highly potent octapeptide, by the angiotensin-converting enzyme (ACE). proteopedia.orgwikipedia.orginfinitylearn.comsinobiological.comnih.govwikipedia.orgbritannica.comnih.govbritannica.compatsnap.comcvphysiology.comwikipedia.orgclevelandclinic.orgvedantu.comvicorepharma.comcvpharmacology.comahajournals.orgscielo.brbritannica.commdpi.com This conversion primarily occurs in the capillaries of the lungs, but ACE is also present in endothelial cells, kidney epithelial cells, and the brain. proteopedia.orgwikipedia.orgnih.govwikipedia.orgmdpi.com

Angiotensin II exerts several critical physiological effects:

Vasoconstriction: It is a potent vasoconstrictor, causing the narrowing of blood vessels and thereby increasing blood pressure. proteopedia.orgwikipedia.orginfinitylearn.combritannica.comnih.govbritannica.compatsnap.comwikipedia.orgclevelandclinic.orgvicorepharma.comcvpharmacology.combritannica.commdpi.com

Aldosterone (B195564) Secretion: Angiotensin II stimulates the adrenal cortex to secrete aldosterone. proteopedia.orgwikipedia.orgbritannica.comnih.govbritannica.compatsnap.comwikipedia.orgclevelandclinic.orgcvpharmacology.com Aldosterone, in turn, promotes renal reabsorption of sodium and water, which further increases blood volume and pressure. proteopedia.orgbritannica.compatsnap.comwikipedia.orgclevelandclinic.orgvicorepharma.comcvpharmacology.com

Antidiuretic Hormone (Vasopressin) Release: Angiotensin II stimulates the release of antidiuretic hormone (ADH), also known as vasopressin, which further contributes to water retention. britannica.comcvpharmacology.commdpi.combioscientifica.com Vasopressin also regulates the RAS via V1a receptors in macula densa cells. physiology.orgnih.govphysiology.org

Sympathetic Nervous System Activity: It enhances sympathetic activity by increasing norepinephrine (B1679862) release. cvpharmacology.com

Cardiac and Vascular Hypertrophy: Angiotensin II promotes cardiac and vascular remodeling, which is associated with chronic hypertension and heart failure. clevelandclinic.orgcvpharmacology.commdpi.com

Conversion of Angiotensinogen to Angiotensin I by Renin

The initiation of the RAS cascade begins with renin, a proteolytic enzyme primarily secreted by the juxtaglomerular cells in the afferent arterioles of the kidneys. nih.govbritannica.com Renin release is stimulated by factors such as decreased renal blood flow, reduced sodium and chloride delivery to the macula densa in the distal convoluted tubule, and increased beta-sympathetic activity. nih.govbritannica.com Once released into the bloodstream, renin acts upon its sole known substrate, angiotensinogen. nih.govjst.go.jp Angiotensinogen is a plasma protein predominantly synthesized and constitutively secreted by the liver. nih.gov Renin cleaves the N-terminal of angiotensinogen, specifically a decapeptide (a peptide consisting of 10 amino acids), to form angiotensin I. nih.govbritannica.comnih.gov Angiotensin I itself has no known direct biological activity. nih.govnih.gov This conversion step, catalyzed by renin, is considered the rate-limiting step in the entire RAS cascade, making it a critical target for pharmacological intervention by renin inhibitors. nih.gov

Angiotensin Converting Enzyme (ACE) Activity and Angiotensin II Formation

Following the formation of angiotensin I, the next crucial step in the RAS involves the Angiotensin Converting Enzyme (ACE). ACE, also known as kininase II, is an enzyme primarily expressed on the plasma membranes of vascular endothelial cells, with a high concentration found in the pulmonary circulation. nih.govcvpharmacology.comwikipedia.orguniba.it ACE cleaves two amino acids from the C-terminal of angiotensin I, converting it into the octapeptide (a peptide consisting of eight amino acids) Angiotensin II. nih.govbritannica.comwikipedia.orgpharmacologyeducation.org Angiotensin II is the primary effector peptide of the RAS and is a potent vasoconstrictor. cvpharmacology.comwikipedia.orgpharmacologyeducation.orgnih.gov Beyond its role in vasoconstriction, ACE also plays a role in the degradation of bradykinin (B550075), a vasodilator substance. Therefore, ACE inhibitors, by blocking ACE activity, not only reduce Angiotensin II formation but also increase bradykinin levels, contributing to their vasodilatory effects. cvpharmacology.comwikipedia.org While ACE is a major enzyme for Angiotensin II formation, alternative pathways involving other enzymes like chymase can also contribute to Angiotensin II generation in various tissues. scielo.br

Angiotensin II Receptors (AT1R, AT2R) Signaling

Angiotensin II exerts its diverse physiological effects by binding to specific G protein-coupled receptors. The two main receptor subtypes identified are the Angiotensin II type 1 receptor (AT1R) and the Angiotensin II type 2 receptor (AT2R). revportcardiol.orgconsensus.appresearchgate.net

Angiotensin II Type 1 Receptor (AT1R): The AT1R is widely expressed in adult tissues and mediates most of the known actions of Angiotensin II. consensus.app Activation of AT1R leads to a range of responses, including vasoconstriction, aldosterone secretion from the adrenal cortex, increased sodium and water reabsorption in the kidneys, stimulation of thirst, and facilitation of norepinephrine release from sympathetic nerve endings. cvpharmacology.comuniba.itwikipedia.orgconsensus.app These actions collectively contribute to increased blood pressure and extracellular fluid volume. AT1R signaling involves various intracellular pathways, such as the activation of phospholipases (A, C, and D), inositol (B14025) phosphates, calcium channels, and various kinases. consensus.app Overactivation of AT1R is implicated in pathophysiological conditions like hypertension, cardiovascular remodeling, and end-organ damage. consensus.app

Angiotensin II Type 2 Receptor (AT2R): In contrast to AT1R, the AT2R is highly expressed during fetal development and its expression can be upregulated in pathological conditions in adults. revportcardiol.orgconsensus.app The AT2R generally counteracts many of the effects mediated by AT1R, promoting vasodilation, anti-proliferation, and pro-apoptotic effects. revportcardiol.orgconsensus.appmdpi.com Its signaling mechanisms are less fully understood but involve pathways such as the activation of serine/threonine phosphatases (promoting apoptosis and antioxidant effects), the bradykinin/nitric oxide (NO)/cGMP pathway (promoting vasodilation), and phospholipase A2 (associated with the regulation of potassium currents). revportcardiol.orgconsensus.apprevportcardiol.org The AT2R appears to have beneficial effects in vascular remodeling, atherosclerosis prevention, and blood pressure lowering, particularly when associated with AT1R inhibition. revportcardiol.org

The (Pro)renin Receptor ((P)RR) and its Physiological Significance

The (Pro)renin Receptor ((P)RR), also known as ATP6AP2, is a more recently discovered component of the RAS that plays multifaceted roles beyond the classical Angiotensin II generation pathway. dovepress.comwjgnet.comresearchgate.netresearchgate.net It is ubiquitously expressed in various tissues, including the kidney, heart, brain, liver, and lungs, and contributes to both physiological and pathophysiological processes. dovepress.comwjgnet.comresearchgate.net

Binding of Renin and Prorenin to the (P)RR

The (P)RR serves as a receptor for both mature renin and its inactive precursor, prorenin. dovepress.comwjgnet.comresearchgate.netplos.orgeur.nl The binding of renin or prorenin to the (P)RR has significant consequences. When prorenin binds to the (P)RR, it undergoes a conformational change that exposes its catalytic site, leading to its non-proteolytic activation and a substantial increase (approximately four- to five-fold) in its catalytic activity. jst.go.jpdovepress.complos.orgeur.nl This enhanced activity promotes the local generation of Angiotensin I from angiotensinogen, thereby augmenting the tissue RAS. dovepress.comwjgnet.complos.orgresearchgate.net Renin also binds to the (P)RR, and this interaction further increases renin's enzymatic activity. dovepress.comresearchgate.net

Activation of Intracellular Signaling Pathways Independent of Angiotensin II Generation

A crucial aspect of (P)RR function is its ability to activate intracellular signaling pathways that are independent of Angiotensin II generation. dovepress.comwjgnet.complos.orgeur.nlplos.org This Angiotensin II-independent signaling contributes to various cellular responses, including cell growth, proliferation, and inflammatory and fibrotic processes. dovepress.complos.org This highlights that the (P)RR can exert effects that are not solely mediated through the traditional RAS cascade, making it a point of interest for understanding broader implications of renin and prorenin activity. dovepress.complos.org

Generation of Transforming Growth Factor-beta (TGF-β) and Plasminogen Activator Inhibitor-1 (PAI-1)

| Stimulus | Cell Type | Effect on TGF-β1 Expression | Effect on PAI-1 Expression | Ang II Dependency | Reference |

| Human/Rat Renin | Mesangial Cells | Increased | Increased | Independent | guidetopharmacology.orgwikipedia.org |

| Renin + RO 42-5892 | Mesangial Cells | Not Altered | Not Specified | Independent | guidetopharmacology.orgwikipedia.org |

| Renin + Losartan (B1675146) | Mesangial Cells | Not Altered | Not Specified | Independent | guidetopharmacology.orgwikipedia.org |

| Renin + Enalapril (B1671234) | Mesangial Cells | Not Altered | Not Specified | Independent | guidetopharmacology.orgwikipedia.org |

Heat Shock Protein 27 (Hsp27) Expression

The binding of renin and prorenin to the (pro)renin receptor not only influences fibrotic mediators but also directly activates intracellular signaling pathways that lead to the generation of Heat Shock Protein 27 (Hsp27). guidetopharmacology.org Specifically, prorenin has been observed to activate p38 MAPK and simultaneously phosphorylate Hsp27 in cardiomyocytes. mims.com This prorenin-induced Hsp27 phosphorylation occurs independently of Ang II and is not affected by the presence of the renin inhibitor aliskiren (B1664508) or the angiotensin II type 1 receptor antagonist eprosartan. mims.com

Beyond the direct effects of prorenin, Angiotensin II, the main effector peptide of the RAS, also stimulates Hsp27 phosphorylation via the angiotensin type 1 (AT1) receptor. tocris.commims.com This Ang II-induced Hsp27 phosphorylation is a physiologically relevant AT1 signaling event and may play a crucial role in actin filament remodeling, which is essential for smooth muscle cell migration and contraction. tocris.com The phosphorylation of Hsp27 is regulated by p38 MAPK. mims.commims.com

The following table outlines the influence of RAS components and inhibitors on Hsp27 expression:

Table 2: Influence on Heat Shock Protein 27 (Hsp27) Expression (Intended Interactive Table)

| Stimulus | Cell Type | Effect on Hsp27 Expression/Phosphorylation | Key Pathway Involved | Inhibitor Effect | Reference |

| Renin/Prorenin | Various (e.g., Mesangial Cells, Cardiomyocytes) | Generation/Phosphorylation | p38 MAPK | Not directly inhibited by enzymatic renin inhibitors for this pathway | guidetopharmacology.orgmims.com |

| Prorenin | Cardiomyocytes | Phosphorylation | p38 MAPK | Not altered by Aliskiren or Eprosartan | mims.com |

| Angiotensin II | Aortic Smooth Muscle Cells | Phosphorylation | AT1 Receptor Signaling | Blocked by AT1 antagonist CV11974 | tocris.commims.com |

Mechanisms of Action of Renin Inhibitors

Direct Enzymatic Inhibition of Renin Activity

The primary therapeutic effect of renin inhibitors is achieved through the direct blockade of renin's enzymatic function. almostadoctor.co.uk This targeted action prevents the conversion of angiotensinogen (B3276523) to angiotensin I, effectively shutting down the entire RAAS cascade from its origin. wikipedia.orgjove.com

Renin inhibitors function by binding to the active site of the renin enzyme. wikipedia.orgpatsnap.com This binding is competitive with renin's natural substrate, angiotensinogen. almostadoctor.co.uk By occupying the active site, the inhibitor prevents renin from cleaving angiotensinogen to form angiotensin I. nih.gov This is the crucial first step in the RAAS, and its inhibition prevents the subsequent formation of the system's active components. nih.gov The high specificity of renin for angiotensinogen contributes to a targeted therapeutic effect. wikipedia.org

A direct consequence of renin inhibition is a significant and dose-dependent reduction in plasma renin activity (PRA). nih.gov PRA is a measure of renin's capacity to generate angiotensin I from angiotensinogen. researchgate.netlabcorp.com By blocking the enzyme's catalytic function, renin inhibitors effectively lower this activity. For instance, studies with the direct renin inhibitor aliskiren (B1664508) have demonstrated substantial reductions in PRA across different dosages. nih.gov

Table 1: Effect of Aliskiren on Plasma Renin Activity (PRA)

| Aliskiren Dose | Mean Reduction in PRA from Baseline (%) |

|---|---|

| 150 mg | 69% |

| 300 mg | 71% |

| 600 mg | 75% |

Data sourced from a study on patients with mild-to-moderate hypertension. nih.gov

In contrast to their effect on PRA, renin inhibitors lead to a dose-dependent increase in plasma renin concentration (PRC). nih.gov PRC measures the mass of renin protein in the plasma, irrespective of its enzymatic activity. karger.com The rise in PRC is a compensatory response. tg.org.au By reducing the production of angiotensin II, renin inhibitors interrupt the natural negative feedback loop where angiotensin II normally suppresses renin release from the kidneys. wikipedia.orgtg.org.au This leads to an increased secretion of renin, although this newly released renin is largely inactive due to the presence of the inhibitor. ccjm.org

Table 2: Effect of Aliskiren on Plasma Renin Concentration (PRC)

| Aliskiren Dose | Mean Increase in PRC from Baseline (%) |

|---|---|

| 150 mg | 157% |

| 300 mg | 246% |

| 600 mg | 497% |

Data sourced from a study on patients with mild-to-moderate hypertension. nih.gov

By blocking the initial step of the RAAS cascade, renin inhibitors cause a sustained reduction in the formation of both angiotensin I and its subsequent product, angiotensin II. patsnap.comalmostadoctor.co.uk Angiotensin II is the principal effector of the RAAS, responsible for vasoconstriction, stimulating aldosterone (B195564) release, and increasing sympathetic nervous system activity. wikipedia.org Preventing its formation is the ultimate goal of renin inhibition and the primary mechanism behind its therapeutic effects. patsnap.comcvpharmacology.com

The suppression of angiotensin II formation directly leads to a reduction in aldosterone levels. jove.comcvpharmacology.com Angiotensin II is a potent stimulator of aldosterone secretion from the adrenal glands. patsnap.com By decreasing angiotensin II, renin inhibitors consequently reduce aldosterone production, which in turn promotes the excretion of sodium and water. cvpharmacology.com

Modulation of (Pro)renin Receptor Activity

The discovery of a (pro)renin receptor [(P)RR] has introduced another layer to the mechanism of action of renin inhibitors. tandfonline.comtandfonline.com Both renin and its precursor, prorenin, can bind to this receptor. tandfonline.com This binding can increase the catalytic efficiency of renin in converting angiotensinogen to angiotensin I and can also trigger intracellular signaling pathways independent of angiotensin II, which may contribute to profibrotic effects. tandfonline.comtandfonline.com

Research indicates that the renin inhibitor aliskiren can competitively inhibit the enzymatic activity of both free renin and (P)RR-bound renin and prorenin. tandfonline.com However, there are conflicting findings regarding whether aliskiren interferes with the actual binding of renin or prorenin to the (P)RR. tandfonline.com Some studies suggest that aliskiren does not affect this binding or the subsequent angiotensin-independent intracellular signaling. tandfonline.comnih.gov The increase in circulating renin and prorenin levels caused by renin inhibitors could potentially lead to increased (P)RR activation. researchgate.net However, it has also been proposed that high levels of renin and prorenin might lead to a downregulation of their own receptor, potentially mitigating these effects. researchgate.net

Effects on Receptor-Bound Renin and Prorenin Enzymatic Activity

Recent research has highlighted the significance of the (pro)renin receptor, (P)RR, which binds both renin and its inactive precursor, prorenin. When bound to this receptor, the catalytic activity of renin is enhanced, and prorenin can undergo a conformational change that exposes its active site, allowing it to convert angiotensinogen to angiotensin I. This receptor-bound activity contributes to local, tissue-based RAS activation.

Renin inhibitors, such as aliskiren, have been shown to effectively inhibit the enzymatic activity of not only free circulating renin but also receptor-bound renin and activated prorenin. nih.gov This comprehensive inhibition of both systemic and tissue-level renin activity is a key feature of this drug class. Studies have demonstrated that aliskiren can potently inhibit the activity of both free and (P)RR-bound forms of human mature renin.

Potential Influence on (P)RR-Mediated Non-Angiotensin II Dependent Signaling

The binding of renin and prorenin to the (P)RR can also trigger intracellular signaling pathways that are independent of angiotensin II. These pathways are implicated in profibrotic and inflammatory processes. Activation of the (P)RR can lead to the upregulation of transforming growth factor-beta 1 (TGF-β1) and other fibrotic markers.

Distinctive Pharmacological Profile Compared to Other Renin-Angiotensin System (RAS) Modulators

The pharmacological profile of renin inhibitors is notably different from that of other major classes of RAS-acting drugs, namely ACEIs and ARBs. These differences stem from their unique point of intervention in the RAS cascade.

Differentiation from Angiotensin Receptor Blockers (ARBs)

ARBs act at the final step of the RAS cascade by selectively blocking the angiotensin II type 1 (AT1) receptor, thereby preventing the actions of angiotensin II. Similar to ACEIs, ARB therapy also leads to a significant compensatory increase in plasma renin and angiotensin II levels due to the interruption of the negative feedback loop. ahajournals.org This sustained elevation of angiotensin II could potentially lead to the activation of other angiotensin receptors, such as the AT2 receptor, the long-term consequences of which are not fully understood.

Renin inhibitors, by preventing the formation of angiotensin I and subsequently angiotensin II, lead to a decrease in the levels of both peptides. This fundamental difference in their effect on the components of the RAS cascade distinguishes them from ARBs.

Implications for Compensatory Renin Release and Incomplete RAS Suppression

A hallmark of both ACEI and ARB therapy is the reactive increase in plasma renin levels. This compensatory renin release can potentially overcome the blockade and lead to incomplete suppression of the RAS. For instance, with ACEIs, the increased renin levels drive the production of more angiotensin I, which can then be converted to angiotensin II via non-ACE pathways. With ARBs, the elevated angiotensin II levels may have effects not mediated by the AT1 receptor.

Renin inhibitors, by directly targeting renin, prevent this compensatory rise in renin activity. While plasma renin concentration may increase due to a disruption of the clearance mechanism, the enzymatic activity is blocked. mdpi.com This leads to a more profound and direct shutdown of the RAS at its origin, potentially offering a more complete and sustained suppression of the system compared to ACEIs and ARBs. ahajournals.org

Interactive Data Table: Comparative Effects of RAS Modulators on Key Biomarkers

| Drug Class | Plasma Renin Activity (PRA) | Angiotensin I | Angiotensin II | Aldosterone |

| Renin Inhibitors | Decreased (approx. -65% to -77%) ahajournals.orgresearchgate.net | Decreased (approx. -56%) researchgate.net | Decreased (approx. -75%) researchgate.net | Decreased (variable, may not be significant) researchgate.net |

| ACE Inhibitors | Increased (approx. +90%) ahajournals.org | Increased | Decreased | Decreased |

| ARBs | Increased (approx. +175%) ahajournals.org | Increased | Increased | Decreased |

Drug Discovery and Design Principles for Renin Inhibitors

Historical Development of Renin Inhibitor Chemical Structures

The quest for effective renin inhibitors has been a long and challenging journey in medicinal chemistry, spanning several decades and marked by a clear evolution in chemical structures. The development can be broadly categorized into distinct generations, starting from peptide-based compounds and progressively moving towards non-peptidic small molecules with improved pharmacological properties. wikipedia.orgwordpress.com

Early Peptide Analogs (e.g., substrate analogs, peptide inhibitors)

The initial approach to designing renin inhibitors in the 1970s was based on the structure of renin's natural substrate, angiotensinogen (B3276523). wordpress.comjacc.org The first generation of these inhibitors consisted of peptide analogues of the N-terminal portion of angiotensinogen or the prosegment of renin. wikipedia.orgjacc.org A significant early example was pepstatin , a naturally occurring pentapeptide, which was one of the first synthetic renin inhibitors described in 1972. wikipedia.orgwordpress.com However, its poor pharmacokinetic properties hindered its in vivo application. wikipedia.org

Subsequent efforts focused on creating more potent and specific peptide inhibitors. Researchers synthesized derivatives of the tetrapeptide sequence found in equine angiotensinogen and later developed the renin inhibitor peptide (RIP) , based on the hog angiotensinogen sequence. ahajournals.org These early substrate analogs, such as H-142 , aimed to competitively displace angiotensinogen from renin's active site. wordpress.comtg.org.au While these compounds demonstrated the feasibility of renin inhibition and could lower blood pressure in animal models and humans, they were plagued by several significant drawbacks. wikipedia.orgahajournals.org

A key breakthrough in this era was the modification of the peptide backbone to create more stable compounds. This led to the development of "pseudopeptides" where the scissile peptide bond was replaced with a non-hydrolyzable isostere. ahajournals.org One of the most studied modifications was the incorporation of the unusual amino acid statine (B554654) , which mimics the transition state of the renin-catalyzed reaction. ahajournals.orgahajournals.org This led to the creation of potent statine-containing renin inhibitors like H-189 . portlandpress.comnih.gov

Despite these advances, the first-generation peptide analogs suffered from:

Poor Oral Bioavailability: Due to their peptide nature, they were susceptible to degradation by proteases in the gastrointestinal tract and had low intestinal absorption. wikipedia.orgnih.gov

Short Duration of Action: Rapid metabolism and clearance necessitated parenteral administration. wikipedia.orgahajournals.org

Low Potency: Many of the early analogs had inhibitory constants in the micromolar range. ahajournals.org

High Molecular Weight and Low Solubility: These properties further limited their drug-like characteristics. nih.gov

Transition to Non-Peptide Inhibitors

The limitations of peptide-based inhibitors drove the search for smaller, non-peptidic molecules with better oral bioavailability and longer duration of action. nih.gov This marked the transition to the second and third generations of renin inhibitors. The second generation, which emerged in the 1980s, consisted of peptide-like compounds, or "peptidomimetics," such as remikiren , enalkiren , and zanikiren . wikipedia.orgwordpress.com These compounds had more drug-like properties than their predecessors and entered clinical trials in 1990. wikipedia.orgwordpress.com A notable compound from this period, CGP29287 , was one of the first renin inhibitors to show oral activity, albeit at high doses in animal models. wikipedia.orgjacc.org However, these second-generation inhibitors still faced challenges with poor oral bioavailability and were ultimately discontinued. wikipedia.org

The real breakthrough came with the advent of the third generation of non-peptide inhibitors. wikipedia.org This new era was fueled by advances in structure-based drug design, including X-ray crystallography and molecular modeling. wikipedia.orgrcsb.org These techniques provided detailed insights into the renin active site, enabling the rational design of small molecules that could effectively bind to and inhibit the enzyme. rcsb.orgresearchgate.net

This structure-guided approach led to the discovery of a new class of potent and orally active non-peptide renin inhibitors. nih.govacs.org A key strategy involved replacing the peptide backbone with lipophilic moieties that could interact with the large hydrophobic S1/S3 binding pocket of renin. rcsb.orgresearchgate.net This effort culminated in the development of aliskiren (B1664508) , the first and, for a long time, the only direct renin inhibitor to receive marketing approval in 2007. wikipedia.orgwordpress.comnih.gov Aliskiren is a potent and highly specific inhibitor of human renin with favorable physicochemical properties, including high aqueous solubility, which makes it more resistant to degradation compared to earlier inhibitors. jacc.org

Structure-Based Drug Design (SBDD) Methodologies

The successful development of orally active, non-peptide renin inhibitors is a prime example of the power of structure-based drug design (SBDD). rcsb.orgacs.org This approach relies on the three-dimensional structural information of the target protein to guide the design of potent and selective inhibitors. nih.gov

X-ray Crystallography in Understanding Renin-Inhibitor Interactions

X-ray crystallography has been an indispensable tool in the field of renin inhibitor design. capes.gov.brnih.gov By determining the crystal structures of renin in complex with various inhibitors, researchers have gained detailed insights into the molecular interactions that govern binding. rcsb.orgrcsb.org

Early crystallographic studies were often performed using homologous aspartic proteinases like endothiapepsin, due to the difficulty in obtaining high-quality crystals of human renin. portlandpress.comnih.gov These studies, with inhibitors like H-189 and pepstatin A , revealed crucial information about the extended conformation of the inhibitors within the active site and how the hydroxy moiety of statine displaces a key water molecule that interacts with the catalytic aspartate residues. portlandpress.comnih.gov

The co-crystallization of inhibitors such as H-142 and L-363,564 with endothiapepsin helped to define the common hydrogen bonding schemes and subtle differences in side-chain orientations. nih.gov These findings provided a structural basis for the inhibitors' potency and specificity. nih.gov

A significant breakthrough was the successful crystallization of human renin itself, complexed with various inhibitors. rcsb.orgrcsb.org These high-resolution structures revealed a previously unrecognized large, distinct sub-pocket (S3sp) that extends from the S3 binding site. rcsb.orgrcsb.org The discovery of this sub-pocket was critical, as it was found that interactions within this hydrophobic region were essential for achieving high binding affinity. rcsb.orgresearchgate.net This new structural understanding guided the optimization of non-peptide inhibitors, like aliskiren , to maximize hydrophobic interactions within the S3sp subsite, leading to compounds with high in vitro affinity and favorable bioavailability. rcsb.orgnih.govrcsb.org

Computational Chemistry and Molecular Modeling Techniques

Alongside X-ray crystallography, computational chemistry and molecular modeling have played a pivotal role in the design and optimization of renin inhibitors. rcsb.orgnih.gov These techniques allow for the visualization of protein-ligand interactions, the prediction of binding affinities, and the in silico screening of virtual compound libraries. nih.govnih.gov

Molecular docking studies, for instance, have been used to predict the binding modes of inhibitors within the renin active site and to identify key interacting residues. chemrxiv.org These studies have confirmed the importance of interactions with residues such as Thr12, Asp32, Tyr75, and Asp215. chemrxiv.org

Quantitative Structure-Activity Relationship (QSAR) modeling has also been employed to develop predictive models that correlate the structural features of inhibitors with their biological activity. nih.govresearchgate.net Field-based QSAR models have been successfully used to understand the activity of diverse classes of renin inhibitors and to guide the design of new analogs with improved potency. nih.gov

Energy minimization is a fundamental computational technique used to optimize the geometry of molecules and molecular complexes, finding the lowest energy conformation. bu.edurutgers.edu Programs like CHARMM (Chemistry at HARvard Macromolecular Mechanics) utilize empirical energy functions, or force fields, to calculate the potential energy of a system. researchgate.netnih.gov

In the context of renin inhibitor design, energy minimization is crucial for:

Preparing Structures for Further Simulations: Before performing more computationally expensive calculations like molecular dynamics, it is essential to minimize the energy of the protein-ligand complex to remove any steric clashes or unfavorable geometries. bu.edu

Refining Docking Poses: After docking a ligand into the active site of renin, energy minimization can be used to refine the binding pose and optimize the interactions between the inhibitor and the protein. researchgate.net

Calculating Binding Energies: Although not a direct measure, the minimized energy of the complex can be used in more complex calculations to estimate the binding free energy of an inhibitor.

CHARMM offers various minimization algorithms, such as steepest descent and conjugate gradient, to efficiently find the local energy minimum. bu.eduacademiccharmm.org By applying these methods, researchers can obtain a more accurate representation of the renin-inhibitor complex, which is essential for understanding the structural basis of inhibition and for guiding further drug design efforts. researchgate.netnih.gov

Simulated Annealing of Chemical Potential (SACP)

Simulated Annealing of Chemical Potential (SACP) is a computational method that has been instrumental in the discovery of novel renin inhibitors. nih.govnih.gov This thermodynamically principled technique provides an efficient way to rank potential replacements for chemical scaffolds (scaffold hopping) and to modify the physicochemical properties of drug candidates. nih.govresearchgate.net In the context of renin, SACP was applied to a diverse set of approximately 150 very small molecules to gain insights into new interactions within the enzyme's binding pocket. nih.govpatsnap.com Human renin has historically been a challenging target for the development of low molecular weight inhibitors with good bioavailability, and SACP is well-suited to address this challenge as it can efficiently screen chemical interactions in a specific protein environment. nih.govnih.gov The method is not limited by the solubility requirements that constrain experimental fragment-based drug discovery (FBDD) approaches. nih.gov By simulating the "annealing" of chemical fragments within the protein's active site, SACP can identify the most favorable binding positions and interactions, guiding the design of more potent compounds. nih.govpatsnap.com

Constrained Fragment Analysis (CFA)

Constrained Fragment Analysis (CFA) is a technique often used in tandem with SACP to build and assess potential ligands. nih.govnih.gov After SACP identifies individual fragments with a high predicted affinity for adjacent sites on the protein, CFA addresses the critical challenge of effectively linking these fragments together. nih.govnih.govresearchgate.net This methodology provides a predictive mechanism to rank the prospective inhibitors before their synthesis, making the drug design process more efficient. nih.govresearchgate.net The combination of SACP to identify high-affinity fragments and CFA to determine the optimal way to assemble them into a single molecule is a theoretically grounded approach to drug design. nih.gov This combined strategy was successfully applied to identify novel inhibitors of human renin, leading to the synthesis of a limited set of designed compounds that proved to be potent, low molecular weight analogs with IC₅₀ values under 100 nM and favorable oral bioavailability. nih.govresearchgate.netpatsnap.com

Molecular Docking and Virtual Screening

Molecular docking and virtual screening are foundational computational strategies in the discovery of new renin inhibitors. tandfonline.comresearchgate.net These methods are used to predict how potential inhibitor molecules (ligands) bind to the renin protein's active site and to sift through large databases of chemical compounds to identify promising candidates. tandfonline.comnih.gov Docking simulations help elucidate the binding modes and intermolecular interactions, such as hydrogen bonds and van der Waals forces, between the inhibitor and key amino acid residues in the renin active site. nih.govnih.gov

For example, a multi-step virtual screening process can be employed, starting with a pharmacophore model derived from a known renin-inhibitor complex (e.g., with aliskiren) to screen a database like the ZINC database. nih.gov The hits can then be filtered based on drug-likeness criteria, such as Lipinski's rule of five, before being subjected to molecular docking using programs like AutoDock Vina to predict binding affinity. nih.govisroset.org Advanced approaches have also utilized deep neural network (DNN) models for both virtual screening and for developing quantitative structure-activity relationship (DNN-QSAR) models to predict the biological activity of hits. tandfonline.com The accuracy of these docking protocols is often validated by "redocking" the known inhibitor into the protein's crystal structure to ensure the method can reproduce the experimentally observed binding pose. researchgate.net These in silico techniques significantly narrow the field of potential candidates for further experimental testing. nih.govisroset.org

Identification and Optimization of Key Binding Pockets (S1, S3, S3sp)

The active site of the renin enzyme is a large, hydrophobic cavity composed of several distinct binding pockets that accommodate the residues of its substrate, angiotensinogen. wikipedia.org These pockets are named relative to the cleavage site (P1, P1', etc., on the ligand bind to S1, S1', etc., on the enzyme). wikipedia.org Of these, the S1, S3, and particularly the S3sp pockets have been critical targets for the design of potent and specific renin inhibitors. wikipedia.orgijcrt.org

Evidence suggests that the S1 and S3 pockets can merge to form a large "superpocket." wikipedia.org Ligands designed to occupy this superpocket demonstrate significantly greater potency, sometimes increasing it by as much as 200-fold, by forming extensive van der Waals contacts with the surface of this combined pocket. wikipedia.org

A key breakthrough in renin inhibitor design came from targeting the S3sp subpocket, a binding site that is distinct to renin. wikipedia.orgresearchgate.net This subpocket can accommodate both hydrophobic and polar residues. wikipedia.org Occupation of the S3sp subpocket can increase an inhibitor's potency by as much as 50-fold and results in tight binding. wikipedia.orgijcrt.org The specificity of inhibitors is also greatly enhanced by targeting this pocket, as it is not present in other related enzymes like cathepsin D and pepsin. wikipedia.orgijcrt.org The inhibitor aliskiren, for example, owes much of its efficacy to its side chain binding ideally within the S3sp subpocket. wikipedia.orgijcrt.org It effectively blocks the enzyme's catalytic function by occupying the S3 to S2' pockets (excluding S2) and engaging the S3sp subpocket. wikipedia.orgijcrt.org

Quantitative Structure-Activity Relationships (QSAR) in Renin Inhibitor Development

Quantitative Structure-Activity Relationship (QSAR) studies are a vital component of modern drug design, establishing mathematical correlations between the chemical structures of compounds and their biological activities. researchgate.netresearchgate.net In the development of renin inhibitors, QSAR models have provided deep insights into the structural requirements for potent inhibition. researchgate.netscispace.com These models are used to predict the inhibitory activity of novel compounds, thereby guiding the synthesis of more effective potential drugs. scispace.combenthamopenarchives.com Various computational approaches, including 2D-QSAR, 3D-QSAR, and deep neural networks (DNN), have been employed to build these predictive models. tandfonline.comresearchgate.net

Correlation of Molecular Features with Inhibitory Activity

QSAR studies have successfully correlated specific molecular features with the inhibitory potency of renin inhibitors. researchgate.netscispace.com Early studies on peptidic inhibitors found that higher lipophilicity was associated with better absorption. researchgate.net Three-dimensional QSAR (3D-QSAR) pharmacophore models have identified key chemical features essential for potent inhibition. One successful model determined that a combination of one hydrophobic feature, one hydrogen bond donor, and two hydrogen bond acceptor features was critical for high activity, yielding a model with a high correlation value (r² = 0.944). nih.govresearchgate.net

Other QSAR models have focused on specific chemical classes. For a series of piperazine (B1678402) and ketopiperazine derivatives, a robust QSAR model indicated that constitutional descriptors—specifically the sum of atomic van der Waals volumes (Sv), the number of double bonds (nDB), and the number of oxygen atoms (nO)—play a vital role in the ligand's binding to the renin enzyme. scispace.combenthamopenarchives.combenthamopen.com These findings provide crucial structural insights that allow medicinal chemists to strategically modify compounds to enhance their inhibitory activity. scispace.com

Insights into Determinants of Binding Energy (e.g., conformational strain, electrostatic interaction)

The binding affinity of an inhibitor to renin is determined by its binding free energy, which is a sum of several energetic contributions. QSAR and related computational methods provide insights into these determinants. researchgate.netuoa.gr The total interaction energy is often broken down into components such as van der Waals (vdW) interactions and electrostatic interactions, which are calculated using force fields like the Lennard-Jones potential and the Coulomb term, respectively. uoa.grdokumen.pub

Strategies for Enhancing Renin Specificity and High Affinity

The development of effective renin inhibitors has been a long-standing goal in medicinal chemistry, driven by the enzyme's critical role as the rate-limiting step in the renin-angiotensin-aldosterone system (RAAS). researchgate.netnih.gov Achieving high specificity and affinity for renin, an aspartic protease, while ensuring favorable pharmacokinetic properties has presented significant challenges. jacc.org

Targeting Renin's Unique Active Site Features

The key to designing highly specific and potent renin inhibitors lies in exploiting the unique structural characteristics of the renin active site. researchgate.net Renin is a monospecific enzyme, with human angiotensinogen being its only known substrate. researchgate.netpsu.edu This inherent specificity provides a foundation for targeted drug design.

The active site of renin is a deep cleft located between two homologous lobes of the enzyme. wikipedia.org Its catalytic function is dependent on two aspartic acid residues, Asp32 and Asp215. wikipedia.org A flexible β-hairpin flap covers this cleft, controlling access to the active site. wikipedia.org For an inhibitor to be effective, it must bind within this site and interact with key residues.

A significant breakthrough in renin inhibitor design was the identification and targeting of a large, distinct, hydrophobic subpocket known as S3sp, which extends from the primary S3 binding site. researchgate.netpsu.eduwikipedia.org This pocket is unique to renin, providing a crucial distinction from other aspartic proteases like pepsin and cathepsin D. psu.eduwikipedia.org Designing inhibitors that can effectively occupy this S3sp subpocket can increase potency by as much as 50-fold and results in tight, high-affinity binding. researchgate.netwikipedia.org

Other important interactions contributing to high affinity include:

Interaction with Catalytic Dyad: Forming hydrogen bonds with the catalytic aspartate residues (Asp32 and Asp215) is vital for potent inhibition. researchgate.netwikipedia.org

Hydrophobic Interactions: Occupying the S1 and S3 pockets with large, aromatic residues enhances inhibitory activity. wikipedia.org

Aliskiren, the first orally active renin inhibitor to be marketed, exemplifies the success of this strategy. wikipedia.orgresearchgate.net It is a peptide-like inhibitor designed to occupy the S3 to S2' pockets, with its side chain fitting ideally into the specific S3sp subpocket. wikipedia.org This interaction is largely responsible for its high potency and selectivity for human renin over other aspartic proteases. jacc.orgpsu.eduwikipedia.org

Designing for Resistance to Degradation and Improved Bioavailability (historical context of challenges)

The journey to develop an orally active renin inhibitor was a multi-decade process marked by significant hurdles related to poor bioavailability and metabolic instability. wikipedia.org

First-Generation Inhibitors: The earliest renin inhibitors were peptide analogues of the angiotensinogen substrate. wikipedia.org While some demonstrated the ability to lower blood pressure, they suffered from several critical flaws:

Poor Oral Bioavailability: Being peptide-based, they were susceptible to rapid enzymatic degradation in the gastrointestinal tract. nih.govwikipedia.org

Short Duration of Action: They were quickly metabolized and cleared from the body. wikipedia.org

Low Potency: Their ability to lower blood pressure was often inadequate. wikipedia.org

Parenteral Administration: Due to their poor absorption, they had to be administered intravenously, making them unsuitable for chronic therapy. wikipedia.org

Second-Generation Inhibitors: This next wave of development focused on peptidomimetic compounds, which incorporated structural modifications to improve stability. wikipedia.org Compounds from this era, such as Enalkiren , Remikiren , and Zankiren , were designed to be more specific, potent, and stable than their predecessors. wikipedia.orgeshonline.org Despite these improvements, they failed to overcome the fundamental challenge of poor oral bioavailability. jacc.orgwikipedia.org Their large molecular size and high lipophilicity resulted in poor intestinal absorption and significant first-pass metabolism in the liver. nih.govjacc.org Consequently, their clinical development was terminated. wikipedia.org

Third-Generation (Non-Peptide) Inhibitors: The persistent pharmacokinetic problems of the first two generations led researchers to abandon the peptide backbone in favor of small, non-peptide molecules. wikipedia.orgresearchgate.net This approach aimed to solve the issues of poor absorption and rapid metabolism. nih.gov Through sophisticated molecular modeling and X-ray crystal structure analysis, a new class of non-peptidic inhibitors was designed. researchgate.net

This effort culminated in the development of Aliskiren . nih.gov By eliminating the extended peptide-like backbone, designers improved its pharmacokinetic properties. researchgate.net Aliskiren has a higher aqueous solubility and lower lipophilicity compared to earlier inhibitors, rendering it more resistant to degradation. jacc.org However, even with these advances, the oral bioavailability of Aliskiren remains low, at approximately 2.6%. nih.govjacc.org The development of renin inhibitors with a molecular weight under 500, such as the investigational compound SPH3127 , represents a continued effort to overcome the longstanding challenge of poor oral bioavailability that has characterized this drug class. acs.org

Preclinical Research and Mechanistic Investigations of Renin Inhibitors

In Vitro Renin Inhibition Assays

In vitro renin inhibition assays are crucial for determining the potency and specificity of potential renin inhibitor compounds. These assays directly measure the ability of a compound to block the enzymatic activity of renin, which catalyzes the conversion of angiotensinogen (B3276523) to angiotensin I, the rate-limiting step in the renin-angiotensin system (RAS) cascade. nih.govecrjournal.com

A common method involves the use of a Renin Inhibitor Screening Assay Kit. foodandnutritionresearch.netpan.olsztyn.pljppres.com In this type of assay, human recombinant renin is incubated with a synthetic substrate. The inhibitory effect of a test compound is determined by measuring the reduction in the rate of substrate cleavage. foodandnutritionresearch.net The results are often expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce renin activity by 50%. For instance, the nonpeptidic renin inhibitor aliskiren (B1664508) has been shown to be a potent inhibitor of human renin with an IC50 value of 0.6 nmol/L. ahajournals.org

Various analytical techniques are employed to quantify the enzymatic reaction, including spectrophotometry, fluorometry, and radioimmunoassays. foodandnutritionresearch.netphcogrev.comnih.gov Some assays use specific substrates like N-[3-(2-furyl) acryloyl]-l-phenylalanyl-glycyl-glycine (FAPGG) and measure the change in absorbance over time. pan.olsztyn.pl Another approach is a radioinhibitor binding assay, which measures the binding of a radiolabeled inhibitor to the renin enzyme. nih.gov The data generated from these assays are critical for the initial screening and selection of promising renin inhibitor candidates for further preclinical development.

Below is a table summarizing the IC50 values for various renin inhibitors as determined by in vitro assays:

Table 1: In Vitro Renin Inhibition Data| Compound | IC50 (µg/mL) | Reference Compound | IC50 (µg/mL) |

|---|---|---|---|

| Ethanol Extract | 1.329 | Aliskiren | 3.56 x 10⁻³ |

| Hexane Extract | 23.73 | ||

| Ethyl Acetate Extract | 53.76 | ||

| Butanol Extract | 61.38 | ||

| Asiaticoside | 2.09 | ||

| Asiatic acid | 63.65 | ||

| Madecassoside | 48.2 | ||

| Madecassic acid | 38.12 |

Data sourced from jppres.com

Animal Models in Renin Inhibitor Research

The species specificity of human renin necessitates the use of specialized animal models for in vivo preclinical research. ecrjournal.comjacc.org Human renin inhibitors are often weak inhibitors of renin in non-primate species like rats. jacc.org To overcome this challenge, several innovative animal models have been developed to accurately assess the efficacy of these compounds.

A significant advancement in renin inhibitor research has been the development of double transgenic rats (dTGR) and mice (RenTg) that express both the human renin and human angiotensinogen genes. jacc.orgascenion.dekarger.com These models provide a suitable platform to investigate the effects of human renin inhibitors in a rodent system. nih.govresearchgate.net

Cross-breeding of transgenic rats expressing human renin (TGR(hREN)) and those expressing human angiotensinogen (TGR(hAOGEN)) results in offspring that produce high levels of angiotensin II, leading to severe hypertension and subsequent organ damage, mimicking conditions seen in human hypertensive patients. ascenion.deresearchgate.net This allows for the evaluation of the protective effects of renin inhibitors on target organs like the heart and kidneys. ahajournals.orgnih.gov For example, studies in dTGR have shown that aliskiren can ameliorate cardiac and renal damage. ahajournals.orgnih.govplos.org Untreated dTGR often exhibit severe hypertension, albuminuria, and high mortality rates, which are significantly improved with renin inhibitor treatment. ecrjournal.comjacc.org

Similarly, RenTg mice, which overexpress active renin, have been used to study the effects of renin inhibitors in various pathological conditions, including colitis. researchgate.netoup.comnih.gov These transgenic models have been invaluable for demonstrating the blood pressure-independent protective effects of renin inhibitors. ahajournals.org For instance, in RenTg mice, aliskiren has been shown to reverse renal fibrosis and restore normal kidney structure and function. ahajournals.org

The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension in humans. karger.com While the species specificity of human renin inhibitors can be a limitation in this model, SHRs are still valuable for studying the broader effects of RAS inhibition on blood pressure and end-organ damage. ahajournals.orgahajournals.orgphysiology.org

Recent preclinical research has explored the role of the renin-angiotensin system in cognitive function, utilizing animal models of memory impairment. mdpi.com One such model is scopolamine-induced amnesia. Scopolamine, a muscarinic receptor antagonist, induces cholinergic deficits and subsequent memory impairment in rodents. nih.gov

Studies have shown that inhibitors of the RAS can attenuate the cognitive deficits induced by scopolamine. mdpi.comijpsonline.com For example, the renin inhibitor aliskiren has been found to improve scopolamine-induced amnesia and increase acetylcholine (B1216132) levels by decreasing acetylcholinesterase activity. frontiersin.org This suggests a potential neuroprotective role for renin inhibitors beyond their cardiovascular effects. Other models of cognitive decline, such as those induced by chronic cerebral hypoperfusion, have also been used to demonstrate the beneficial effects of renin inhibitors on brain damage and working memory deficits. nih.govahajournals.org

Preclinical Pharmacodynamic Effects of Renin Inhibitors

Preclinical pharmacodynamic studies focus on the biochemical and physiological effects of renin inhibitors within the body. These studies are essential for understanding how these drugs modulate the RAS and produce their therapeutic effects. ahajournals.orgjacc.orgahajournals.org

A primary pharmacodynamic effect of renin inhibitors is the suppression of plasma renin activity (PRA). ahajournals.orgjacc.orgahajournals.org PRA is a measure of the capacity of plasma to generate angiotensin I and reflects the enzymatic activity of renin. jacc.org

In preclinical studies using animal models such as sodium-depleted marmosets and dTGR, renin inhibitors have demonstrated a potent and sustained suppression of PRA. ahajournals.orgjacc.org For instance, in sodium-depleted marmosets, aliskiren produced complete inhibition of PRA. jacc.org Similarly, in conscious rats, the renin inhibitor CP71362 reduced PRA to undetectable levels. ahajournals.orgnih.gov This direct inhibition of the first and rate-limiting step of the RAS leads to a reduction in the generation of angiotensin II. ahajournals.org Studies have shown that even after discontinuation of the drug, renin inhibitors like aliskiren can remain localized in the kidneys of dTGR, leading to prolonged suppression of PRA. jacc.org

The table below presents findings from a study on the effect of the renin inhibitor CP71362 on PRA and blood pressure in conscious rats.

Table 2: Effect of Renin Inhibitor CP71362 in Conscious Rats| Treatment Group | Change in Blood Pressure (mm Hg) | Plasma Renin Activity |

|---|---|---|

| Sodium-Replete Rats | -13 ± 1 | Reduced to undetectable levels |

| Sodium-Replete Rats + Enalapril (B1671234) | -5 ± 2 (additional decrease) | Reduced to undetectable levels |

| Low Sodium Diet Rats | -15 ± 2 | Reduced to undetectable levels |

Data sourced from ahajournals.orgnih.gov

Regulation of Angiotensin I and II Levels in Animal Models

Direct renin inhibitors (DRIs) fundamentally alter the renin-angiotensin system (RAS) cascade by targeting its initial, rate-limiting step: the conversion of angiotensinogen to angiotensin I (Ang I). cvpharmacology.com This mechanism directly leads to a reduction in the formation of Ang I and, consequently, its downstream product, angiotensin II (Ang II). cvpharmacology.comtandfonline.com

Preclinical studies in various animal models have consistently demonstrated the efficacy of DRIs in modulating angiotensin levels. In sodium-depleted marmosets, a primate model where the RAS is activated, the DRI aliskiren produced a dose-dependent inhibition of plasma renin activity (PRA), which is a measure of the capacity of plasma to generate Ang I. jacc.org This inhibition directly translates to reduced Ang II levels. For instance, in one study, the highest doses of aliskiren were found to decrease Ang II levels by as much as 89%. jacc.org

The development of double transgenic rats (dTGR) that express both human renin and human angiotensinogen has provided a valuable model for studying human-specific renin inhibitors like aliskiren. jacc.orgresearchgate.net In these models, aliskiren effectively lowers Ang II concentrations, contributing to its observed therapeutic effects. jacc.org

It is a key characteristic of DRIs that while they decrease PRA and subsequent angiotensin levels, they lead to a reactive increase in plasma renin concentration (PRC). tandfonline.com This is due to the interruption of the negative feedback loop where Ang II normally suppresses renin release. tandfonline.comoup.com Despite the rise in the total amount of renin protein (PRC), its enzymatic activity (PRA) remains suppressed by the inhibitor. tandfonline.com

The table below summarizes the principal effects of renin inhibitors on the components of the renin-angiotensin system as observed in preclinical models.

| Component | Effect of Renin Inhibitor | Mechanism |

| Plasma Renin Activity (PRA) | Decrease | Direct enzymatic inhibition of renin. tandfonline.comjacc.org |

| Angiotensin I (Ang I) | Decrease | Reduced conversion from angiotensinogen. tandfonline.com |

| Angiotensin II (Ang II) | Decrease | Reduced availability of its precursor, Ang I. tandfonline.comjacc.org |

| Plasma Renin Concentration (PRC) | Increase | Interruption of the negative feedback loop on renin release. tandfonline.com |

Modulation of Aldosterone (B195564) Secretion in Animal Models

Preclinical investigations have confirmed this modulatory effect. In studies with normotensive volunteers on a low-sodium diet to activate the RAS, administration of the renin inhibitor aliskiren resulted in a dose-dependent decrease in both plasma and urinary aldosterone levels. jacc.org At higher doses, this reduction reached approximately 40% to 50%. jacc.org Similarly, in animal models such as the double transgenic rat (dTGR), treatment with aliskiren leads to a reduction in aldosterone, which is associated with the amelioration of hypertension and end-organ damage. jacc.org

The suppression of aldosterone contributes to several beneficial downstream effects, including reduced sodium and water retention by the kidneys. cvpharmacology.com

Natriuretic Effects in Animal Models

Renin inhibitors promote the excretion of sodium and water from the body, an effect known as natriuresis and diuresis. cvpharmacology.com This action is a direct consequence of the reduced levels of both angiotensin II and aldosterone. cvpharmacology.com Angiotensin II itself has direct effects on the kidney to promote sodium reabsorption, and it also stimulates the release of aldosterone, which further enhances sodium and water retention. cvpharmacology.com

By blocking the production of Ang II at the top of the cascade, renin inhibitors effectively inhibit these sodium-retaining mechanisms. cvpharmacology.com Preclinical studies have demonstrated this natriuretic effect. In animal models, the administration of aliskiren has been shown to enhance natriuresis. jacc.org This effect contributes to a reduction in blood volume, which in turn helps to lower venous and arterial pressure. cvpharmacology.com Furthermore, studies in canines with severe heart failure, a condition characterized by RAAS activation, showed that the neprilysin inhibitor candoxatril, which also impacts the RAAS, was natriuretic and suppressed aldosterone. nih.gov

Investigation of Organ Protective Mechanisms in Preclinical Models

Data from animal models suggest that direct renin inhibitors may have significant beneficial effects on organs commonly damaged by hypertension, such as the heart and kidneys. ecrjournal.com The organ-protective potential of these compounds often extends beyond what would be expected from blood pressure reduction alone. oup.com

Cardiac Remodeling and Hypertrophy

Cardiac remodeling, including left ventricular hypertrophy (LVH), is a maladaptive response to chronic pressure overload from hypertension and a key factor in the development of heart failure. mdpi.comoup.com The renin-angiotensin system is a major driver of these pathological changes. mdpi.comoup.com

Preclinical studies have provided strong evidence that renin inhibitors can attenuate and even reverse cardiac remodeling.

Animal Models : In double transgenic rats (dTGR), which develop severe hypertension and subsequent cardiac damage, the renin inhibitor aliskiren has been shown to decrease cardiac hypertrophy. researchgate.net Studies comparing aliskiren to the angiotensin receptor blocker (ARB) valsartan (B143634) found that both provided a protective effect on LVH. ecrjournal.com Specifically, aliskiren was shown to be comparable to the ARB losartan (B1675146) in reducing LVH in this model. ecrjournal.com In a mouse model of heart failure (calsequestrin transgenic mice), the novel renin inhibitor TAK-272 (imarikiren) significantly reduced cardiac hypertrophy and cardiomyocyte injury. nih.govresearchgate.net

Mechanisms : The reversal of cardiac hypertrophy by renin inhibitors is linked to the suppression of cardiac oxidative stress and the downregulation of profibrotic markers like transforming growth factor-β1 (TGF-β1) and fibroblast growth factor-2 (FGF-2). oup.comnih.gov In aging spontaneously hypertensive rats (SHR), renin-angiotensin system inhibition reversed age-related, advanced cardiac hypertrophy, an effect associated with reduced cardiac expression of NAD(P)H oxidase components. oup.com

The table below summarizes key findings from preclinical studies on the effects of renin inhibitors on cardiac remodeling.

| Compound | Animal Model | Key Findings on Cardiac Remodeling | Reference(s) |

| Aliskiren | Double Transgenic Rats (dTGR) | Decreased cardiac hypertrophy; effects comparable to losartan. | ecrjournal.com |

| TAK-272 (Imarikiren) | Calsequestrin Transgenic (CSQ-tg) Mice | Significantly reduced cardiac hypertrophy and cardiomyocyte injury. | nih.govresearchgate.net |

| Temocaprilat / Olmesartan | Aging Spontaneously Hypertensive Rats (SHR) | Reversed age-related advanced cardiac hypertrophy; attenuated myocyte size and cardiac fibrosis. | oup.com |

Renal Damage and Fibrosis

The kidneys are a primary target for damage from chronic hypertension and diabetes, often leading to progressive fibrosis and renal failure. oup.com The intrarenal RAS plays a critical role in this pathology. tandfonline.com Renin inhibitors have demonstrated significant nephroprotective effects in various preclinical models. ecrjournal.comoup.com

Studies in double transgenic rats (dTGR) have shown that antihypertensive doses of aliskiren significantly reduce renal damage. ecrjournal.com In a nonhypertensive mouse model of progressive renal fibrosis (COL4A3−/− mice), aliskiren demonstrated nephroprotective effects even when administered after the onset of renal damage, indicating a benefit beyond blood pressure control. oup.com In this model, aliskiren treatment led to a reduction in renal fibrosis, glomerulosclerosis, and levels of profibrotic factors like TGF-β. oup.com

Furthermore, in a renin-overexpressing mouse model with hypertension-induced chronic renal disease, aliskiren treatment not only halted but also produced regression of renal inflammation and fibrosis, restoring normal tissue architecture. ahajournals.org This improvement was associated with the upregulation of the podocyte marker nephrin, suggesting a beneficial effect on the glomerular compartment. ahajournals.org

Reduction of Albuminuria

Albuminuria, or the presence of excess albumin in the urine, is an early and significant marker of diabetic kidney disease and other chronic kidney diseases. tandfonline.comfrontiersin.org Reducing albuminuria is a key therapeutic goal to slow the progression of renal failure. tandfonline.com

Preclinical studies have consistently shown that renin inhibitors are effective at reducing albuminuria.

In double transgenic rats (dTGR) that develop severe albuminuria, treatment with aliskiren effectively reduces urinary protein excretion. jacc.org

In a mouse model of diabetic nephropathy (streptozotocin-induced diabetes in hypertensive rats), aliskiren was shown to attenuate albuminuria. nih.gov

The effect on albuminuria is often independent of blood pressure changes, suggesting a direct renal protective mechanism. tandfonline.com In the COL4A3−/− mouse model of progressive renal fibrosis, aliskiren reduced proteinuria even though the model is nonhypertensive. oup.com

This antiproteinuric effect is a hallmark of effective RAS blockade and is attributed to the reduction of intraglomerular pressure and direct antifibrotic and anti-inflammatory effects within the kidney. oup.comahajournals.org

Reversal of Established Renal Fibrosis

Preclinical evidence suggests that direct renin inhibitors can not only slow the progression but also reverse established renal fibrosis. In a study involving aged hypertensive transgenic mice with existing proteinuria and declining renal function, the direct renin inhibitor aliskiren was administered. nih.gov Treatment with aliskiren for 28 days led to the normalization of proteinuria and a significant amelioration of renal interstitial fibrosis and inflammation. nih.gov This reversal was evidenced by the restoration of tubular epithelial cell and podocyte phenotypes. nih.gov Crucially, this nephroprotective effect appeared to be independent of the drug's antihypertensive action, as blood pressure normalization with hydralazine (B1673433) did not lead to the regression of renal fibrosis. nih.gov

Other studies targeting the renin-angiotensin system (RAS) have shown similar potential for reversing fibrosis. In a model of nitric oxide (NO) deficiency-induced hypertension and renal failure, an angiotensin receptor blocker (ARB) normalized renal function and reversed renal fibrosis. physiology.org This was achieved through a dual mechanism involving the inhibition of collagen synthesis and the degradation of the extracellular matrix. physiology.org Similarly, in a model of acute nephronic reduction, an angiotensin-converting enzyme (ACE) inhibitor induced the regression of preexisting glomerular, tubular, and vascular lesions. physiology.org These findings from various preclinical models highlight the potential of RAS inhibition, including direct renin inhibition, to reverse existing fibrotic damage in the kidneys. nih.govphysiology.org

Table 1: Preclinical Studies on the Reversal of Renal Fibrosis by Renin-Angiotensin System Inhibitors

| Compound/Drug Class | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Aliskiren (Renin Inhibitor) | Aged hypertensive renin transgenic mice | Normalized proteinuria; significantly ameliorated renal interstitial fibrosis and inflammation; restored tubular and podocyte phenotypes independent of blood pressure reduction. | nih.gov |

| Angiotensin Receptor Blocker (ARB) | Nitric oxide (NO) deficiency model | Normalized renal function; reversed renal vascular and glomerular fibrosis by inhibiting collagen synthesis and promoting matrix degradation. | physiology.org |

| ACE Inhibitor | Acute nephronic reduction model | Induced regression of pre-existing glomerular, tubular, and vascular lesions. | physiology.org |

Suppression of Profibrotic Mediators (e.g., TGF-β, CTGF, Erk/P38 phosphorylation)

The antifibrotic effects of renin inhibitors are mechanistically linked to the suppression of key profibrotic signaling molecules. Transforming growth factor-β (TGF-β) is a central mediator of renal fibrosis. mdpi.comresearchgate.net In pathological conditions, mediators like angiotensin II can activate Smad signaling, a downstream pathway of TGF-β, through both TGF-β-dependent and independent mechanisms. escholarship.org

Preclinical studies have demonstrated that the renin inhibitor aliskiren effectively cancels the high activation of profibrotic p38 and Erk mitogen-activated protein kinases (MAPKs) observed in hypertensive transgenic animals. nih.gov The activation of these kinases is a critical step in the fibrotic cascade. Furthermore, studies on other compounds that modulate pathways related to fibrosis show a clear link to these mediators. For instance, Poricoic acid A has been shown to suppress renal fibrosis by inhibiting TGF-β1-induced phosphorylation of Smad3, ERK, and p38. spandidos-publications.com Similarly, inhibitors of p38-MAPK can suppress myofibroblast activation and the expression of extracellular matrix proteins induced by TGF-β. frontiersin.org The activation of Smad2 and Smad3 can also be triggered by advanced glycation end-products (AGEs) through a TGF-β1-independent pathway that relies on ERK/p38 MAPK. escholarship.org By inhibiting the upstream activator, renin, these inhibitors effectively downregulate the entire profibrotic cascade, including the expression of TGF-β and connective tissue growth factor (CTGF), and the phosphorylation of Erk and p38. nih.govescholarship.org

Table 2: Effect of Renin Inhibition on Profibrotic Mediators

| Mediator | Effect of Renin/RAS Inhibition | Mechanism | Reference |

|---|---|---|---|

| TGF-β | Suppression | Inhibition of the renin-angiotensin-aldosterone system (RAAS) reduces a key stimulus for TGF-β production. | mdpi.comspandidos-publications.com |

| CTGF | Suppression | Downregulation of TGF-β/Smad signaling leads to reduced expression of the downstream effector CTGF. | escholarship.org |

| Erk/P38 Phosphorylation | Inhibition | Aliskiren treatment cancels the activation of these profibrotic MAP kinases. | nih.gov |

| Smad3 Phosphorylation | Inhibition | Reduced TGF-β1 signaling leads to decreased phosphorylation and activation of Smad3. | spandidos-publications.com |

Vascular Remodeling and Endothelial Function

Inhibition of the renin-angiotensin system (RAS) has been shown to positively influence vascular remodeling and endothelial function, which are often impaired in cardiovascular diseases. openaccessjournals.comresearchgate.net Preclinical studies indicate that these benefits may extend beyond simple blood pressure reduction. openaccessjournals.comwjgnet.com Direct renin inhibitors, by blocking the RAS at its origin, contribute to these vascular protective effects. openaccessjournals.comresearchgate.net

In transgenic rats that express human renin and angiotensinogen genes, the direct renin inhibitor aliskiren was shown to improve vascular remodeling. researchgate.net Both aliskiren and the ACE inhibitor ramipril (B1678797) reduced the media-to-lumen ratio of mesenteric arteries, a key indicator of vascular structural change. researchgate.net Blocking the RAS can lead to decreased vascular inflammation, oxidative stress, and endothelial dysfunction, all of which are contributors to adverse vascular remodeling. researchgate.net

Reduction of Reactive Oxygen Species (ROS) Production

A key mechanism through which renin inhibitors improve vascular health is by reducing the production of reactive oxygen species (ROS). openaccessjournals.comarchivesofmedicalscience.com Excessive ROS production, often from sources like NADPH oxidase, leads to oxidative stress, which is a primary driver of endothelial dysfunction. archivesofmedicalscience.commdpi.com Angiotensin II is a known stimulus for ROS generation. nih.govnih.govaacrjournals.org

Improvement of Nitric Oxide (NO) Biosynthesis

Renin inhibitors can enhance the bioavailability of nitric oxide (NO), a critical molecule for maintaining vascular tone and health. openaccessjournals.comlongdom.org Endothelial dysfunction in hypertension is often characterized by impaired NO signaling. openaccessjournals.com By reducing ROS, which can scavenge NO, and by other direct mechanisms, renin inhibitors help restore NO levels. openaccessjournals.comnih.gov

The direct renin inhibitor aliskiren has been shown to improve NO bioavailability by activating the Akt/eNOS pathway and reversing the "uncoupling" of endothelial nitric oxide synthase (eNOS), an enzyme state where it produces superoxide (B77818) instead of NO. openaccessjournals.com In Watanabe heritable hyperlipidemic rabbits, aliskiren increased eNOS expression and its activating phosphorylation. nih.gov A study in transgenic rats found that while both aliskiren and ramipril increased plasma nitrites (an index of NO production), only aliskiren treatment led to a two-fold increase in eNOS expression in the aorta. researchgate.net Furthermore, the relaxation of blood vessels in response to acetylcholine was more significantly reduced by an NOS inhibitor in the aliskiren-treated group, indicating a greater reliance on NO-mediated vasodilation. researchgate.net Conversely, low bioavailability of NO in the kidney has been shown to stimulate renin production, suggesting a negative feedback loop that renin inhibitors can interrupt. frontiersin.org

Table 3: Preclinical Effects of Renin Inhibitors on Vascular Function

| Vascular Parameter | Compound | Model | Key Findings | Reference |

|---|---|---|---|---|

| Vascular Remodeling | Aliskiren | Transgenic rats (human renin/angiotensinogen) | Reduced media-to-lumen ratio of mesenteric arteries. | researchgate.net |